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Compound of Interest

Compound Name: Copper picolinate

Cat. No.: B1631926 Get Quote

Application Notes: Synthesis of Copper(II)
Picolinate
Introduction Copper(II) picolinate, the coordination complex formed between the Cu²⁺ ion and

the picolinate ligand, is a compound of significant interest in various scientific fields. Picolinic

acid, an endogenous metabolite of tryptophan, acts as a natural chelating agent. The resulting

copper complex has applications ranging from dietary supplements to potential therapeutic

agents and catalysts. The picolinate ligand chelates to the copper(II) ion through the pyridine

ring nitrogen and a carboxylate oxygen atom.[1] This document provides two detailed protocols

for the laboratory synthesis of copper(II) picolinate, a summary of its key characterization data,

and a workflow diagram for the experimental procedure.

Principle of Synthesis The synthesis of copper(II) picolinate is typically achieved through a

straightforward ligand substitution reaction in an aqueous solution.[2][3] A soluble copper(II)

salt, such as copper(II) acetate or copper(II) sulfate, is reacted with picolinic acid (pyridine-2-

carboxylic acid). The picolinic acid is deprotonated in solution to form the picolinate anion,

which then coordinates with the Cu²⁺ ions to form the stable chelate complex, Cu(C₆H₄NO₂)₂.

[1][2] The product, being sparingly soluble in water, precipitates out of the solution and can be

isolated by filtration.

Experimental Protocols
Protocol 1: Synthesis from Copper(II) Acetate
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This protocol is adapted from a common laboratory procedure utilizing copper(II) acetate as the

copper source.[2] It is a reliable method that yields a high-purity product.

Materials and Apparatus:

Picolinic acid (C₆H₅NO₂)

Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

Deionized or Millipore water

Beakers (50 mL or 100 mL)

Magnetic stirrer and stir bar

Heating plate

Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

Filter paper

Spatula and weighing paper

Drying oven or vacuum desiccator

Procedure:

Prepare Reactant Solutions:

In a 50 mL beaker, dissolve 2.02 x 10⁻³ mol (0.248 g) of picolinic acid in 10 mL of

deionized water.

In a separate 50 mL beaker, prepare a solution of 5.04 x 10⁻⁴ mol (0.211 g) of copper(II)

acetate monohydrate in 10 mL of deionized water.[2] Note: This represents a 2:1 molar

ratio of picolinic acid to copper.

Reaction:

Place the beaker containing the picolinic acid solution on a magnetic stirrer.
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While stirring, slowly add the copper(II) acetate solution to the picolinic acid solution.

A blue suspension will form immediately.[2]

Heating and Stirring:

Gently heat the reaction mixture while continuing to stir for approximately 20 minutes.[2]

This helps to ensure the completion of the reaction.

Isolation and Purification:

Allow the mixture to cool to room temperature.

Collect the blue solid product by vacuum filtration using a Büchner funnel.

Wash the collected solid with a small amount of cold deionized water to remove any

unreacted starting materials or soluble impurities.[2]

Drying:

Transfer the solid product to a pre-weighed watch glass.

Dry the solid in a drying oven at 90 °C or in a vacuum desiccator for 24 hours.[2][4]

Final Product:

Weigh the final blue powder product and calculate the percent yield. The expected product

is copper(II) picolinate, Cu(pic)₂.

Protocol 2: Synthesis from Copper(II) Sulfate
This protocol is based on an industrialized preparation method and uses copper(II) sulfate as

the copper source, with an added pH adjustment step.[4]

Materials and Apparatus:

Picolinic acid (C₆H₅NO₂)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Sodium hydroxide (NaOH) solution (e.g., liquid caustic soda) for pH adjustment

Deionized water

Reaction kettle or round-bottom flask with heating mantle and condenser

Magnetic stirrer and stir bar

pH meter or pH strips

Filtration apparatus (centrifuge or vacuum filtration)

Drying oven

Procedure:

Dissolve Picolinic Acid:

Add picolinic acid and deionized water to the reaction vessel (e.g., a 2:3 weight ratio).

Heat the mixture to 90 °C with stirring until the picolinic acid is fully dissolved.[4]

pH Adjustment:

Cool the solution to between 70-78 °C.

Carefully adjust the pH of the solution to 6-7 using a sodium hydroxide solution.[4] This

deprotonates the picolinic acid to form the picolinate anion.

Continue stirring the solution for 1-2 hours at this temperature.[4]

Reaction with Copper Salt:

Add copper(II) sulfate pentahydrate to the solution. The molar ratio of picolinic acid to

copper sulfate should be approximately 2:1.

Heat the reaction mixture to 90-98 °C and maintain this temperature for 1.7-3 hours to

complete the reaction.[4]
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Isolation and Drying:

Cool the reaction mixture to room temperature to allow the product to fully precipitate.

Separate the solid blue product by centrifugation or vacuum filtration.

Dry the final product at 90 °C to obtain a blue powder.[4]

Characterization Data
The following table summarizes key quantitative data for synthesized copper(II) picolinate as

reported in the literature.

Parameter Value Source(s)

Appearance
Blue powder / Blue crystalline

solid
[2][4]

Yield 91% (from Copper Acetate) [2]

94.11% - 94.31% (from Copper

Sulfate)
[4]

Purity >99% [4]

UV-Vis Absorption
Peak at 370 nm (Ligand-to-

metal charge transfer)
[2]

Infrared (IR) Spectra

Absorption bands around 420

cm⁻¹ (Cu-O) and 455 cm⁻¹

(Cu-N) are characteristic.

[5]

Crystal Structure
Triclinic crystal system, space

group P-1
[5]

Distorted octahedral geometry

around the Cu(II) ion
[5]

Bond Distances Cu-O: ~1.96 Å; Cu-N: ~1.96 Å [5]

Experimental Workflow Visualization
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The following diagram illustrates the logical flow of the synthesis procedure as described in

Protocol 1.

1. Reactant Preparation

2. Reaction

3. Product Isolation

4. Final Product

Dissolve Picolinic Acid
in 10 mL H₂O

Add Copper Solution to
Picolinic Acid Solution

Dissolve Copper(II) Acetate
in 10 mL H₂O

Stir and Gently Heat
for 20 minutes

Cool to Room Temperature

Vacuum Filter
Blue Precipitate

Wash Solid with
Cold H₂O

Dry Solid (90°C or
Vacuum Desiccator)

Collect Final Product:
Blue Copper(II) Picolinate Powder
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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